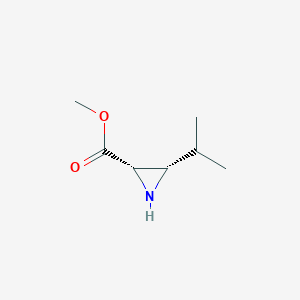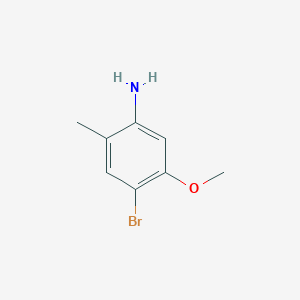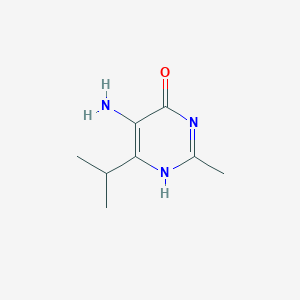
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has attracted significant attention in scientific research applications due to its potential as an anti-cancer agent. It has been synthesized through various methods and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of 5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides. This inhibition leads to the depletion of nucleotides, which are essential for DNA synthesis and cell proliferation. As a result, cancer cells are unable to divide and grow, leading to their death. Furthermore, the inhibition of DHFR has been shown to have anti-inflammatory properties and to protect against neurodegenerative diseases.
Biochemische Und Physiologische Effekte
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. Furthermore, it has been shown to protect against neurodegenerative diseases by inhibiting DHFR.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one in lab experiments is its high yield and purity through the synthesis method. Furthermore, it has been extensively studied for its anti-cancer properties, making it a promising candidate for further research. However, one of the limitations is that it may have off-target effects, leading to potential toxicity in non-cancer cells.
Zukünftige Richtungen
There are several future directions for the research of 5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one. One potential direction is to explore its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. Another direction is to investigate its potential in combination with other anti-cancer agents to enhance its efficacy and reduce potential toxicity. Furthermore, the development of more selective DHFR inhibitors may lead to the development of more effective anti-cancer agents.
Synthesemethoden
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one can be synthesized through various methods, including the reaction of 2-methyl-4,6-dioxypyrimidine with isopropylamine and ammonium acetate. Another method involves the reaction of 2-methyl-4,6-dioxypyrimidine with isopropylamine and sodium hydride. The yield of this synthesis method is relatively high, and the purity of the final product can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer. Furthermore, 5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one has been shown to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
155082-36-3 |
|---|---|
Produktname |
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one |
Molekularformel |
C8H13N3O |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
5-amino-2-methyl-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-4(2)7-6(9)8(12)11-5(3)10-7/h4H,9H2,1-3H3,(H,10,11,12) |
InChI-Schlüssel |
OJMIXVROUQCJCS-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NC(=O)C(=C(N1)C(C)C)N |
SMILES |
CC1=NC(=C(C(=O)N1)N)C(C)C |
Kanonische SMILES |
CC1=NC(=O)C(=C(N1)C(C)C)N |
Synonyme |
4(1H)-Pyrimidinone,5-amino-2-methyl-6-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




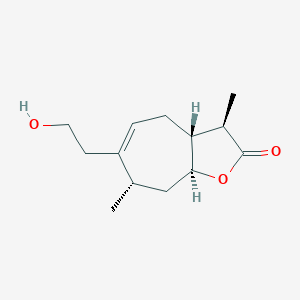
![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)
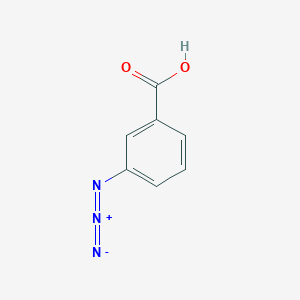
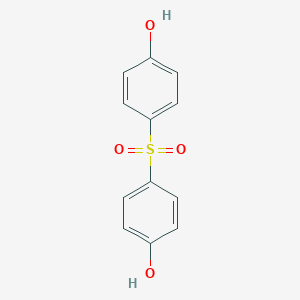
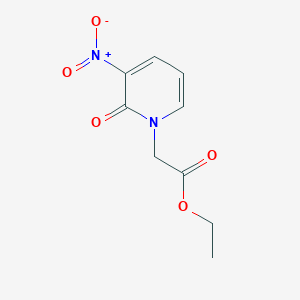
![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
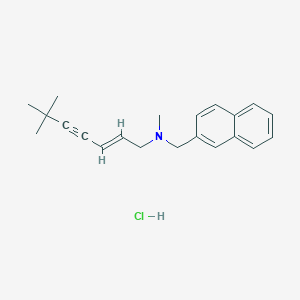
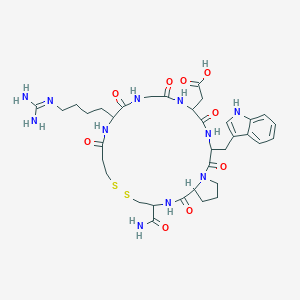
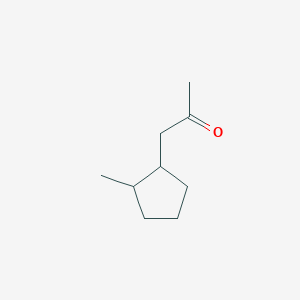
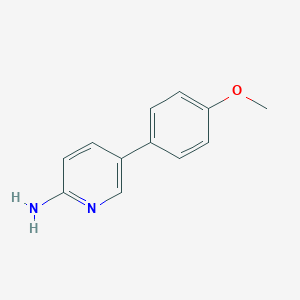
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
